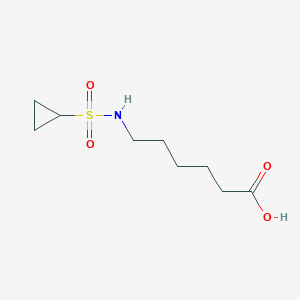

6-Cyclopropanesulfonylamino-hexanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the synthesis of amines, which might be a part of this compound, can involve reactions like reduction of nitriles or amides, SN2 reactions of alkyl halides with ammonia or other amines .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. The exact structure would depend on the specific arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. They would depend on the functional groups present in the molecule and the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “6-Cyclopropanesulfonylamino-hexanoic acid” can be determined using various analytical techniques. These properties might include melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

- Application : Researchers have found that using C3 as an additive during crystal growth assists in preparing all-inorganic perovskite CsPbI2Br with excellent crystallinity. These CsPbI2Br solar cells exhibit high efficiency (>17%) and remarkable environmental stability, even under a wide humidity range (25–65%) .

- Application : C3 can serve as a catalyst in the hydrolysis of cellulose to glucose. It enhances the conversion of cellulose to its monomeric form, facilitating subsequent biofuel production or chemical transformations .

Inorganic Perovskite Solar Cells

Hydrolysis Catalyst

Wirkmechanismus

Target of Action

It’s structurally similar to aminocaproic acid , which is known to target proteolytic enzymes like plasmin . These enzymes are responsible for fibrinolysis, a process that prevents blood clots from growing and becoming problematic.

Mode of Action

Based on its structural similarity to aminocaproic acid, it may also act as an effective inhibitor for enzymes that bind to a particular residue . This inhibition could block the binding of plasminogen to fibrin, preventing its activation to plasmin and reducing fibrinolysis .

Biochemical Pathways

Considering its potential similarity to aminocaproic acid, it might be involved in the regulation of the fibrinolytic pathway . This could lead to downstream effects such as the prevention of blood clot dissolution, thereby aiding in the control of bleeding.

Result of Action

If it acts similarly to aminocaproic acid, it could potentially prevent the dissolution of blood clots, thereby controlling bleeding .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(cyclopropylsulfonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c11-9(12)4-2-1-3-7-10-15(13,14)8-5-6-8/h8,10H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBVKMMNUPQFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1399916.png)

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)

![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)

![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)